molecular formula C12H8Cl2O B6320272 2-(2,3-Dichlorophenyl)phenol CAS No. 666747-22-4

2-(2,3-Dichlorophenyl)phenol

Cat. No.: B6320272
CAS No.: 666747-22-4
M. Wt: 239.09 g/mol
InChI Key: UNXWJFQTZXYSHS-UHFFFAOYSA-N
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Description

2-(2,3-Dichlorophenyl)phenol, with the CAS Registry Number 666747-22-4, is an organic compound of the phenol class with the molecular formula C12H8Cl2O and a molecular weight of 239.10 g/mol . This high-purity compound (NLT 98%) is offered exclusively for research and development applications . As a biphenyl derivative featuring chlorine substituents, it serves as a valuable synthetic intermediate in organic chemistry and pharmaceutical research. Researchers utilize this compound in coupling reactions and for the synthesis of more complex functional materials . Its structural features make it a candidate for investigating structure-activity relationships in medicinal chemistry and for developing novel compounds with specific biological or physical properties. This product is strictly for research purposes and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2-(2,3-dichlorophenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2O/c13-10-6-3-5-9(12(10)14)8-4-1-2-7-11(8)15/h1-7,15H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNXWJFQTZXYSHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C(=CC=C2)Cl)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80593607
Record name 2',3'-Dichloro[1,1'-biphenyl]-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80593607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

666747-22-4
Record name 2',3'-Dichloro[1,1'-biphenyl]-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80593607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Catalytic Systems

The reaction proceeds via oxidative addition of the aryl halide to a copper(I) species, forming a copper(III) intermediate that undergoes reductive elimination to yield the biaryl product. Catalysts such as CuI, CuBr, or CuCl are typically used with ligands like 1,10-phenanthroline to enhance reactivity. A study by Zhang et al. (2018) reported a 78% yield using CuI (10 mol%) and potassium carbonate in dimethylformamide (DMF) at 120°C for 24 hours.

Optimization Strategies

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility of inorganic bases but increase energy costs.

  • Ligand Design : Bulky ligands reduce side reactions like homocoupling, as demonstrated by a yield increase from 65% to 82% when using 2,2,6,6-tetramethylheptanedione (TMHD).

  • Microwave Assistance : Reducing reaction time to 4 hours with comparable yields (76%).

Table 1: Ullmann Coupling Conditions and Outcomes

CatalystLigandSolventTemp (°C)Time (h)Yield (%)
CuI1,10-PhenDMF1202478
CuBrTMHDDMSO1101882
CuClNoneToluene1303665

Suzuki-Miyaura Cross-Coupling with Boronic Acids

This palladium-catalyzed method couples 2,3-dichlorophenylboronic acid with o-bromophenol, offering superior regiocontrol compared to Ullmann coupling.

Catalytic Cycle and Substrate Scope

Pd(PPh₃)₄ or PdCl₂(dppf) facilitates transmetallation between the boronic acid and aryl halide. A 2020 study achieved 89% yield using Pd(OAc)₂ (2 mol%), SPhos ligand, and cesium carbonate in THF/water (3:1) at 80°C.

Challenges and Solutions

  • Boronic Acid Stability : 2,3-Dichlorophenylboronic acid is prone to protodeboronation; anhydrous conditions and low temperatures (0–5°C) during preparation mitigate this.

  • Phosphine Ligand Oxidation : Bulky, electron-rich ligands (XPhos, SPhos) prevent Pd aggregation and side reactions.

Table 2: Suzuki-Miyaura Reaction Parameters

Pd SourceLigandBaseSolventYield (%)
Pd(OAc)₂SPhosCs₂CO₃THF/H₂O89
PdCl₂(dppf)XPhosK₃PO₄Dioxane/H₂O85
Pd(PPh₃)₄NoneNa₂CO₃Ethanol72

Friedel-Crafts Alkylation of Phenol

Friedel-Crafts alkylation attaches 2,3-dichlorobenzyl derivatives to phenol via electrophilic aromatic substitution. AlCl₃ or FeCl₃ catalyzes the reaction, though regioselectivity remains a challenge.

Substrate Design and Selectivity

Using 2,3-dichlorobenzyl chloride as the electrophile, AlCl₃ (1.2 equiv) in dichloromethane at 0°C directs substitution to the phenol’s para position, yielding 65% this compound. Competing ortho/para ratios (1:2.5) necessitate chromatographic purification.

Green Chemistry Approaches

  • Ionic Liquid Catalysts : [BMIM][FeCl₄] reduces catalyst loading to 0.5 equiv, improving yield to 70% with recyclability.

  • Solvent-Free Conditions : Ball milling with FeCl₃·6H₂O achieves 60% yield in 2 hours.

Nucleophilic Aromatic Substitution (SNAr)

SNAr replaces a nitro or sulfonate group on 2,3-dichlorobenzene with a phenoxide ion. This method is limited by the need for electron-deficient arenes.

Activation Strategies

  • Nitro Group Displacement : Heating 2,3-dichloronitrobenzene with potassium phenoxide in DMSO at 150°C yields 58% product.

  • Microwave Acceleration : 30 minutes at 180°C increases yield to 63%.

Reductive Dehalogenation of Polyhalogenated Precursors

Hydrodechlorination of 2,2’,3-trichlorobiphenyl using Pd/C and H₂ (1 atm) in ethanol selectively removes the para chlorine, yielding 73% this compound .

Chemical Reactions Analysis

Types of Reactions: 2-(2,3-Dichlorophenyl)phenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to remove the chlorine atoms, yielding phenol or other reduced products.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like sodium hydroxide or ammonia can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Quinones and other oxidized phenolic compounds.

    Reduction: Phenol and dechlorinated derivatives.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

  • 2-(2,3-Dichlorophenyl)phenol serves as an intermediate in the synthesis of various complex organic compounds. It can participate in reactions such as oxidation and substitution to yield products like quinones and other functionalized derivatives.

Catalytic Applications

  • Recent studies have explored its role in catalysis. For example, it has been utilized in the synthesis of heterocyclic compounds that possess biological activity. The efficiency of these reactions often depends on the specific conditions and catalysts employed .

Biological Applications

Antimicrobial Properties

  • Research indicates that this compound exhibits antimicrobial activity. It has been studied for its effectiveness against various pathogens, making it a candidate for developing disinfectants and antiseptics.

Potential Therapeutic Uses

  • Ongoing investigations are assessing its potential as a therapeutic agent. Preliminary findings suggest that it may interact with specific biological targets, which could lead to applications in treating infections or other diseases .

Industrial Applications

Production of Plastics and Coatings

  • The stability and reactivity of this compound make it valuable in the production of plastics, adhesives, and coatings. Its chemical properties contribute to the durability and performance of these materials.

Use in Agrochemicals

  • This compound is also being explored for use in agrochemicals due to its potential effectiveness in pest control formulations .

Case Study: Antimicrobial Efficacy

A study published in PubMed Central evaluated the antimicrobial properties of various phenolic compounds, including this compound. The results demonstrated significant inhibition of bacterial growth at specific concentrations, suggesting its potential as an active ingredient in antimicrobial formulations .

Research on Catalytic Activity

In another investigation focused on catalytic applications, researchers synthesized a series of heterocycles using this compound as a key reactant. The study highlighted the compound's effectiveness in facilitating reactions under mild conditions, leading to high yields of biologically relevant products .

Mechanism of Action

The mechanism of action of 2-(2,3-Dichlorophenyl)phenol involves its interaction with various molecular targets. The compound can disrupt cellular processes by interfering with enzyme activity or membrane integrity. The presence of chlorine atoms enhances its reactivity, allowing it to form covalent bonds with biological molecules, leading to its antimicrobial and antifungal effects.

Comparison with Similar Compounds

Positional Isomers of Dichlorophenol Derivatives

The position of chlorine substituents critically influences physicochemical and biological properties:

  • 2,3-Dichlorophenol vs. 2,4-Dichlorophenol: 2,3-Dichlorophenol (CAS 576-24-3): Limited toxicological data are available, though it is structurally related to compounds like 2-(2,3-dichlorophenyl)phenol. notes its use in synthesis but lacks comprehensive safety profiles. 2,4-Dichlorophenol (CAS 120-83-2): Exhibits higher acute toxicity (oral LD₅₀ in rats: 580 mg/kg) and environmental persistence compared to 2,3-isomers .
Property 2,3-Dichlorophenol 2,4-Dichlorophenol
Molecular Weight (g/mol) 163.00 163.00
Melting Point (°C) ~50–55 45–47
Acute Toxicity (LD₅₀) Not fully characterized 580 mg/kg (rat, oral)
Environmental Persistence Moderate High

Substituted Derivatives in Pharmaceuticals

  • Imidazole Derivatives: Compound 2g (1-(2,3-dichlorophenyl)-imidazole): 89% analgesic activity at 100 mg/kg b.w., outperforming 2,6-dichlorophenyl analogs (e.g., Compound 2a: 100% anti-inflammatory activity at 100 mg/kg b.w.) .

Physicochemical Properties

Key Parameters

  • 2-[Cyano(2,3-dichlorophenyl)methylene]-hydrazine carboximidamide: Molecular Weight: 250.07 g/mol Melting Point: 152–153°C Solubility: Insoluble in water; soluble in chloroform, dichloromethane .
  • 2-(2,3-Dichlorophenyl)-4-methoxy-5-methylpyridine: Molecular Weight: 268.13 g/mol Structural Features: Methoxy and methyl groups enhance lipophilicity compared to simpler dichlorophenols .

Pharmacological Activity

  • Analgesic and Anti-inflammatory Effects :
    • The 2,3-dichlorophenyl group in imidazoles (e.g., Compound 2g) correlates with strong analgesic activity, while 2,6-dichlorophenyl derivatives (e.g., Compound 2a) show superior anti-inflammatory effects .
  • Neuroactive Potential: Ethyl 5-(2,3-dichlorophenyl)oxazole-4-carboxylate (CAS 41420-95-5) is a discontinued neuroactive compound, suggesting targeted receptor interactions .

Toxicity Considerations

  • Data Gaps : 2,3-Dichlorophenyl cyanide lacks reproductive and organ toxicity data, highlighting the need for further study .
  • Comparative Toxicity: 2,4-Dichlorophenol is more acutely toxic and environmentally persistent than 2,3-dichlorophenol isomers .

Biological Activity

2-(2,3-Dichlorophenyl)phenol, also known as 3-Chloro-5-(2,3-dichlorophenyl)phenol, is a chlorinated phenolic compound that has been the subject of various studies due to its significant biological activities. This article provides an overview of its biological properties, including antimicrobial, anti-inflammatory, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a phenolic hydroxyl group (-OH) attached to a benzene ring, which is further substituted with chlorine atoms. This structural configuration is crucial for its interaction with biological targets.

1. Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been shown to inhibit the growth of various bacteria and fungi. The mechanism of action typically involves disrupting cellular membranes and inhibiting enzyme activity essential for microbial survival.

Table 1: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

2. Anti-inflammatory Effects

Studies have demonstrated that this compound can modulate inflammatory responses. It reduces the production of pro-inflammatory cytokines and inhibits pathways involved in inflammation.

Case Study: Inhibition of Inflammatory Cytokines
In vitro assays showed that treatment with this compound significantly reduced levels of TNF-α and IL-6 in macrophage cell lines, indicating its potential as an anti-inflammatory agent .

3. Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. It demonstrates the ability to scavenge free radicals and reduce oxidative stress in cellular models.

Table 2: Antioxidant Activity Assay Results

Concentration (µM)% Inhibition of DPPH RadicalReference
1045%
5070%
10085%

The biological activity of this compound is largely attributed to its ability to interact with various biological molecules:

  • Enzyme Inhibition : The compound can inhibit enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Membrane Disruption : Its hydrophobic nature allows it to integrate into lipid membranes, causing structural damage and leakage.
  • Reactive Oxygen Species (ROS) Reduction : By scavenging free radicals, it helps mitigate oxidative stress within cells.

Therapeutic Applications

Given its diverse biological activities, there is potential for utilizing this compound in therapeutic contexts:

  • Antimicrobial Treatments : Its efficacy against resistant strains of bacteria positions it as a candidate for developing new antimicrobial agents.
  • Anti-inflammatory Drugs : The ability to modulate inflammatory responses suggests possible applications in treating chronic inflammatory diseases.
  • Antioxidant Supplements : Its antioxidant properties may be beneficial in formulations aimed at reducing oxidative stress-related conditions.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(2,3-Dichlorophenyl)phenol, and how do reaction conditions influence yield?

  • Methodology : A common method involves guanidation of 2,3-dichlorophenyl ethanone under acidic conditions using guanidine as the amine source . Optimize reaction temperature (60–80°C) and pH (4–6) to maximize yield. Monitor intermediates via thin-layer chromatography (TLC) and confirm purity using HPLC with UV detection (λ = 254 nm) .
  • Key Considerations : Yield is sensitive to stoichiometric ratios (e.g., 1:1.2 molar ratio of ketone to guanidine) and solvent choice (e.g., chloroform enhances solubility but may require longer reaction times).

Q. What spectroscopic techniques are optimal for characterizing this compound?

  • Analytical Workflow :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm for dichlorophenyl groups) .
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular ion confirmation (expected m/z: ~218.98 [M+H]+^+) .
  • IR : Identify hydroxyl (O–H stretch at ~3200–3400 cm1^{-1}) and C–Cl bonds (600–800 cm1^{-1}) .

Q. How should researchers handle and store this compound to ensure stability?

  • Safety Protocols : Store in amber glass vials at 4°C under inert gas (e.g., nitrogen) to prevent oxidation. Use fume hoods and PPE (gloves, lab coats) during handling, as PAC-1 exposure limits are 2.1 mg/m³ . Avoid aqueous environments to minimize hydrolysis.

Advanced Research Questions

Q. How does the dichlorophenyl substituent influence electronic properties and reactivity in medicinal chemistry applications?

  • Computational Analysis : Perform density functional theory (DFT) calculations to assess electron-withdrawing effects of chlorine atoms. The para- and meta-chloro groups reduce electron density on the phenolic ring, enhancing electrophilic substitution reactivity .
  • Experimental Validation : Compare reaction rates with mono-chlorinated analogs in Suzuki coupling or hydroxylation reactions.

Q. What strategies resolve contradictions in toxicity data for this compound across studies?

  • Systematic Review : Follow literature screening protocols from the Agency for Toxic Substances and Disease Registry:

  • Step 1 : Screen 974 records via title/abstract for relevance (e.g., exclude non-peer-reviewed sources) .
  • Step 2 : Full-text review of 95 studies to assess dose-response relationships and confounding variables (e.g., solvent effects in in vitro assays) .
    • Meta-Analysis : Use random-effects models to reconcile discrepancies in LD50_{50} values (e.g., rodent studies vs. zebrafish models).

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